Cas no 2229327-56-2 (1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid)
1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
- 1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
- EN300-1874633
- 2229327-56-2
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- Inchi: 1S/C15H23F2NO4/c1-13(2,3)22-12(21)18-10-6-4-9(5-7-10)14(11(19)20)8-15(14,16)17/h9-10H,4-8H2,1-3H3,(H,18,21)(H,19,20)
- InChI Key: ZHBYFYNQBMDYJE-UHFFFAOYSA-N
- SMILES: FC1(CC1(C(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 319.15951454g/mol
- Monoisotopic Mass: 319.15951454g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 467
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 75.6Ų
1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1874633-1g |
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229327-56-2 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1874633-5g |
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229327-56-2 | 5g |
$3728.0 | 2023-09-18 | ||
| Enamine | EN300-1874633-10g |
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229327-56-2 | 10g |
$5528.0 | 2023-09-18 | ||
| Enamine | EN300-1874633-0.05g |
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229327-56-2 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1874633-0.1g |
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229327-56-2 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1874633-0.25g |
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229327-56-2 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1874633-0.5g |
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229327-56-2 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1874633-1.0g |
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229327-56-2 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1874633-2.5g |
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229327-56-2 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1874633-5.0g |
1-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229327-56-2 | 5g |
$3728.0 | 2023-06-02 |
1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid
Introduction to 1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229327-56-2)
1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid, identified by the CAS number 2229327-56-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a cyclopropane ring substituted with fluorine atoms and an amino group protected by a tert-butoxycarbonyl (Boc) moiety. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The cyclopropane core in this compound is a highly strained three-membered ring, which often serves as a scaffold for designing molecules with enhanced binding affinity and metabolic stability. The incorporation of fluorine atoms at the 2,2-position of the cyclopropane ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and interactions with biological targets. Additionally, the amino group is protected by a Boc group, which is a common strategy in peptide and amide synthesis to prevent unwanted side reactions during multi-step organic transformations.
Recent advancements in drug discovery have highlighted the importance of fluorinated heterocycles in developing novel therapeutic agents. The structural motif present in 1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid aligns well with this trend, as fluorinated cyclopropanes have been shown to exhibit improved pharmacokinetic profiles due to their increased lipophilicity and resistance to metabolic degradation. This compound has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various biological pathways.
In particular, the Boc-protected amino group in this molecule allows for selective deprotection under mild acidic conditions, facilitating its integration into larger peptide or peptidomimetic structures. Such modifications are crucial for designing molecules that can interact with specific protein targets, such as enzymes or receptors, with high precision. The cyclohexyl side chain provides an additional layer of conformational flexibility, enabling the compound to adopt multiple binding orientations within a biological target pocket.
One of the most compelling aspects of this compound is its potential application in the development of next-generation antiviral and anticancer agents. The strained nature of the cyclopropane ring can be exploited to induce conformational changes in viral proteases or cancer-associated kinases, leading to selective inhibition. Furthermore, the fluorine atoms can serve as hydrogen bond acceptors or participate in π-stacking interactions, enhancing binding affinity and molecular recognition.
Recent studies have demonstrated that derivatives of fluorinated cyclopropanes exhibit remarkable efficacy against various disease states when incorporated into drug-like scaffolds. For instance, researchers have reported promising results using analogs of 1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid in preclinical models of inflammation and neurodegeneration. These findings underscore the compound's potential as a pharmacological tool for addressing unmet medical needs.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the introduction of fluorine atoms into the cyclopropane ring via nucleophilic substitution reactions, followed by functionalization at the amino group with a Boc protecting group. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to streamline these processes and improve scalability.
From an industrial perspective, the production of 1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid on an industrial scale presents unique challenges due to its complex structure. However, advancements in process chemistry and green manufacturing practices have enabled more efficient production methods. These innovations not only enhance cost-effectiveness but also minimize environmental impact by reducing waste generation and energy consumption.
The regulatory landscape for pharmaceutical intermediates like 1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency. Additionally, rigorous safety assessments are conducted to evaluate potential hazards associated with handling and storage. These measures are essential for ensuring that pharmaceutical intermediates meet the highest standards of safety and efficacy before being used in drug development pipelines.
In conclusion,1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229327-56-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as an intermediate in drug synthesis underscores its importance in developing innovative therapeutic agents for treating various diseases. As research continues to uncover new applications for fluorinated cyclopropanes,this compound is poised to play an even greater role in future drug discovery efforts.
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